N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide
Description
Chemical Structure and Key Features
The compound features a benzamide core linked to a 1,3,4-oxadiazole ring substituted with a 4-fluorophenyl group. The sulfamoyl moiety at the para-position of the benzamide is substituted with N-methyl and N-(tetrahydrofuran-2-yl)methyl groups. This structural combination imparts unique physicochemical properties:
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O5S/c1-26(13-17-3-2-12-30-17)32(28,29)18-10-6-14(7-11-18)19(27)23-21-25-24-20(31-21)15-4-8-16(22)9-5-15/h4-11,17H,2-3,12-13H2,1H3,(H,23,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBDBEBNBYHUCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a compound that belongs to the oxadiazole class of derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The unique structural features of this compound, such as the oxadiazole ring and the fluorophenyl group, contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H19FN4O3S. This compound features a complex structure that allows for multiple interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The oxadiazole ring can engage in hydrogen bonding and π-stacking interactions with target proteins, leading to modulation of their activity. This interaction may result in inhibition of key metabolic pathways or disruption of cellular processes.
Antimicrobial Activity
Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound demonstrate effective inhibition against various bacterial strains. For example:
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12.5 µg/mL |
| Compound B | S. aureus | 6.25 µg/mL |
Antifungal Activity
The antifungal potential of this compound has also been explored. Studies suggest that the presence of specific substituents enhances antifungal activity against pathogens like Fusarium oxysporum. The following table summarizes some findings:
| Compound | Fungal Strain | MIC (µg/mL) |
|---|---|---|
| N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl) | F. oxysporum | 25 µg/mL |
| Control (Hymexazol) | F. oxysporum | 32 µg/mL |
Anticancer Activity
Recent investigations into the anticancer properties of oxadiazole derivatives have shown promising results. For instance, compounds in this class have demonstrated cytotoxic effects on various cancer cell lines:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl) | MCF7 (breast cancer) | 15.0 ± 2.0 |
| Control (Doxorubicin) | MCF7 | 0.31 |
In vivo studies have further supported these findings, indicating that this compound can suppress tumor growth effectively in animal models.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various oxadiazole derivatives against clinical isolates and found that certain modifications significantly enhanced their efficacy against resistant strains.
- Anticancer Potential : Another research effort focused on the structure–activity relationship (SAR) of similar compounds, revealing that specific substitutions on the oxadiazole ring improve cytotoxicity against cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Heterocycle Impact :
- Oxadiazoles (target compound and ) exhibit superior metabolic stability compared to thiadiazoles () and triazoles (), which may undergo tautomerism or oxidative degradation .
- Thiadiazoles (e.g., ) are often used in agrochemicals due to their sulfur-based reactivity .
Substituent Effects: Fluorine (target compound, ) enhances membrane permeability and target binding via hydrophobic interactions . The tetrahydrofuran-derived group in the target compound likely improves aqueous solubility compared to benzyl () or dimethyl () substituents .
Synthetic Routes :
- The target compound’s synthesis likely involves coupling a sulfamoyl-substituted benzamide with a pre-formed 5-(4-fluorophenyl)-1,3,4-oxadiazol-2-amine, similar to methods in .
- Triazole derivatives () are synthesized via cyclization of hydrazinecarbothioamides, highlighting divergent pathways for heterocycle formation .
Spectral Characterization :
- IR spectra of oxadiazole derivatives (target compound, ) show C=O stretches at ~1660–1682 cm⁻¹ and S=O stretches at ~1240–1255 cm⁻¹ , consistent with sulfamoyl and oxadiazole functionalities .
- The absence of νS-H (~2500–2600 cm⁻¹) in the target compound confirms the absence of thiol tautomers, a feature observed in triazole analogs ().
Research Implications and Gaps
- Comparative studies with and are needed.
- Structure-Activity Relationship (SAR) : The tetrahydrofuran substituent’s role in solubility and target binding warrants further exploration.
- Synthetic Optimization : Routes to scale up the target compound remain unverified; methods from may require adaptation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
